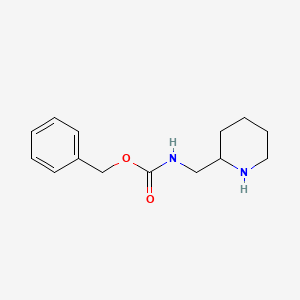

Benzyl (piperidin-2-ylmethyl)carbamate

描述

Benzyl (piperidin-2-ylmethyl)carbamate is a chemical compound with the molecular formula C14H21N2O2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (piperidin-2-ylmethyl)carbamate typically involves the reaction of piperidine derivatives with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: Piperidine, Benzyl chloroformate

Reaction Conditions: Basic conditions (e.g., triethylamine), solvent (e.g., dichloromethane)

Procedure: The piperidine is dissolved in the solvent, and benzyl chloroformate is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

Benzyl (piperidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of this compound.

Reduction: Benzyl (piperidin-2-ylmethyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

Benzyl (piperidin-2-ylmethyl)carbamate has the molecular formula and a molecular weight of 248.32 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity, and a carbamate functional group that contributes to its pharmacological properties .

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes involved in lipid metabolism. Research indicates that compounds with similar structural motifs can act as selective inhibitors of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes that play critical roles in endocannabinoid signaling pathways. These inhibitors can raise brain endocannabinoid levels, leading to significant behavioral effects in animal models .

Table 1: Inhibitory Activity of Carbamates

| Compound Name | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | MAGL | Selective | |

| N-Piperidine/piperazine carbamates | FAAH | Dual Inhibition | |

| Urea-based inhibitors | MAGL/FAAH | Selective/Dual |

Therapeutic Potential

The therapeutic implications of this compound extend to its potential use in treating conditions influenced by endocannabinoid signaling, such as pain, anxiety, and inflammation. The modulation of these pathways through selective inhibition may provide new avenues for drug development targeting these disorders.

Case Study: Anti-inflammatory Effects

A study demonstrated that piperidine-based carbamates could significantly reduce inflammatory responses in murine models. This suggests that this compound may possess similar anti-inflammatory properties, warranting further investigation into its clinical applications .

Research on Antifilarial Activity

Another area of interest is the compound's potential antifilarial activity. Research involving similar carbamate derivatives has shown promising results against filarial infections in animal models. In particular, studies have indicated that certain carbamates can effectively reduce adult worm burdens and microfilaremia in infected jirds, highlighting their potential as therapeutic agents against parasitic diseases .

Table 2: Antifilarial Activity of Carbamate Derivatives

作用机制

The mechanism of action of Benzyl (piperidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.

相似化合物的比较

Similar Compounds

- ®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

- Donepezil : Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

- Rivastigmine : A carbamate derivative used as a cholinesterase inhibitor.

Uniqueness

Benzyl (piperidin-2-ylmethyl)carbamate is unique due to its specific structural features, which allow for selective binding to cholinesterase enzymes. Its benzyl group provides good binding affinity to the catalytic site of the enzyme, making it a potent inhibitor.

生物活性

Benzyl (piperidin-2-ylmethyl)carbamate, a compound characterized by its piperidine ring and carbamate functionality, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 234.29 g/mol

The compound features a benzyl group attached to a piperidine ring via a methyl carbamate moiety, which is critical for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, piperidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the selective cytotoxicity of related compounds against different cancer cell lines, suggesting that this compound may also possess similar effects.

Antimicrobial Activity

The compound has demonstrated potential antimicrobial activity. Compounds containing the piperidine structure are often evaluated for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to bacterial death .

Neuroprotective Effects

There is emerging evidence that this compound could exhibit neuroprotective effects. Similar carbamate derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : Interaction with enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.

- Receptor Modulation : Binding to neurotransmitter receptors could influence synaptic transmission and neuroprotection.

- Cell Cycle Regulation : Inducing apoptosis in cancer cells through modulation of cell cycle checkpoints.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Carbamation : Reaction of piperidine with benzyl chloroformate in the presence of a base.

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.

- Green Chemistry Approaches : Employing aqueous media or alternative solvents to reduce environmental impact during synthesis.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Benzyl group with carbamate | Neuroprotective |

| Piperidin-4-ylmethyl Carbamate | Piperidine ring with different substitution | Anticancer |

| N-(2-Chloroacetyl)-N-methyl-piperidine | Chloroacetyl substitution | Antimicrobial |

The unique combination of the piperidine structure and the carbamate group in this compound may enhance its specificity and efficacy in biological applications compared to other derivatives.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various piperidine derivatives showed that those with carbamate functionalities exhibited significant cytotoxic effects against cancer cell lines, suggesting that this compound could be further explored for anticancer therapies .

- Animal Models : Animal studies are needed to evaluate the pharmacokinetics and in vivo efficacy of this compound, particularly focusing on its neuroprotective effects in models of neurodegeneration.

属性

IUPAC Name |

benzyl N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVZGRBXEXJUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662460 | |

| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184044-09-5 | |

| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。